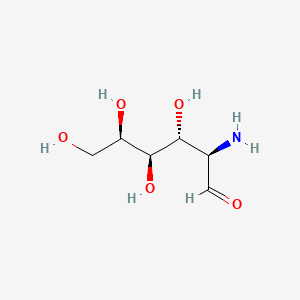

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation, as demonstrated in the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying enzymatic reactions of 5-methyl tetrahydrofolate (Whiteley, Drais, & Huennekens, 1969). Additionally, diastereoselective hydroxylation and efficient synthesis methodologies for amino acid derivatives, as seen in the synthesis of (2S,5R)-5-hydroxylysine, highlight the complexities and precision required in synthesizing structurally specific compounds (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal" is characterized by specific stereochemistry, as in the case of (2R,3R)-aminoproline, which shows how stereochemistry influences solubility and the ability to form specific secondary structures in aqueous solutions (Porter, Wang, Schmitt, & Gellman, 2002).

Chemical Reactions and Properties

The chemical properties of analogous compounds reveal insights into potential reactions, such as the diastereoselective synthesis of amino acid derivatives (Ohtaka, Hamajima, Nemoto, & Hamada, 2013). These reactions often involve complex strategies like asymmetric alkylation and selective hydrogenation to achieve the desired stereochemistry and functionalization.

Physical Properties Analysis

The physical properties of structurally related compounds, such as solubility, melting points, and specific rotations, are crucial for understanding the behavior of "this compound" under various conditions. These properties are significantly influenced by the compound's stereochemistry and functional groups.

Chemical Properties Analysis

Chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo selective transformations, are essential for comprehending the utility and application of this compound in scientific research. The synthesis and characterization of related compounds, such as 2-amino glucose derivatives, provide valuable insights into the chemical behavior of "this compound" (Aghazadeh & Nikpassand, 2019).

Scientific Research Applications

Solubility Studies

The compound, along with other saccharides like xylose and mannose, has been studied for its solubility in ethanol–water solutions. The research found that the solubility of these saccharides in ethanol–water mixtures increased with the equilibrium temperature and varied depending on the ethanol mass fraction in the mixed solvent. This study is significant for understanding the compound's behavior in various solvent mixtures, which is essential for its application in different scientific and industrial processes (Gong, Wang, Zhang, & Qu, 2012).

Asymmetric Hydroxylation

The compound's derivatives have been utilized in the asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones. This method led to the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. This research highlights the compound's role in synthesizing biologically significant molecules, indicating its potential in medical and biochemical applications (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

Mechanism of Action

Target of Action

The primary target of D-Galactose, 2-amino-2-deoxy-, also known as (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, is O-GlcNAc-modified proteins . These proteins play a crucial role in various cellular processes, including signal transduction, protein degradation, and gene expression .

Mode of Action

D-Galactose, 2-amino-2-deoxy- interacts with its targets by serving as a chemical tag for intracellular sugar chain metabolism . By detecting and targeting O-GlcNAc-modified proteins, this compound can influence the function and behavior of these proteins .

Biochemical Pathways

The compound is involved in the metabolic pathways of sugar chains within the cell . It can affect the biosynthesis of glycoproteins, which are proteins that have carbohydrate groups attached to the polypeptide chain .

Pharmacokinetics

It’s known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its chemical structure and the physiological conditions of the body .

Result of Action

The compound’s action results in the inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity . It can also induce hepatocyte death both by necrosis and apoptosis .

Action Environment

The action, efficacy, and stability of D-Galactose, 2-amino-2-deoxy- can be influenced by various environmental factors. These may include the physiological conditions of the body, the presence of other molecules or compounds, and the specific cellular environment in which the compound is active .

Biochemical Analysis

Biochemical Properties

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is the UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) family of enzymes . These enzymes catalyze the transfer of N-acetyl-D-galactosamine to serine and threonine residues on target proteins, initiating mucin-type O-linked glycosylation in the Golgi apparatus. The interaction between this compound and these enzymes is crucial for the proper functioning of glycosylation processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of cyclooxygenase 2 (COX-2) and tumor necrosis factor (TNF-α) in inflamed cells . These effects are mediated through its interactions with specific receptors and signaling molecules, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit the Na+/K±ATPase enzyme, leading to increased intracellular calcium levels . This inhibition is mediated through its binding to the enzyme’s active site, preventing the normal function of the enzyme and altering cellular ion homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity over time . Additionally, long-term exposure to this compound can result in changes in cellular responses, such as altered gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cellular function and metabolic activities. At high doses, it can exhibit toxic or adverse effects, such as increased oxidative stress and inflammation . These dosage-dependent effects are important considerations for its potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is a substrate for the enzyme UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetyl-D-galactosamine to target proteins . This interaction is crucial for the proper functioning of glycosylation processes and the regulation of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to different organelles through specific targeting signals and post-translational modifications . The subcellular localization of this compound is important for its activity and function, as it determines its interactions with other biomolecules and its role in cellular processes.

properties

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXIRIBWMQPQF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113755-30-9 | |

| Record name | Polygalactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113755-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7535-00-4, 1948-54-5 | |

| Record name | Galactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-deoxygalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of D-Galactose, 2-amino-2-deoxy-?

A1: D-Galactose, 2-amino-2-deoxy- is a component of mucopolysaccharides found in both human and cow colostrum []. These complex carbohydrates are composed of various sugar units, including D-galactose, 2-amino-2-deoxy-D-glucose (D-galactosamine), and N-acetylneuraminic acid. The specific composition and structure of these mucopolysaccharides vary between species, with human colostrum containing a higher proportion of carbohydrates and cow colostrum containing a higher proportion of peptides and proteins [].

Q2: Can D-Galactose, 2-amino-2-deoxy- be produced through biocatalytic methods?

A2: Yes, recent research demonstrates the biocatalytic production of D-Galactose, 2-amino-2-deoxy- from D-galactose-containing carbohydrates []. This two-step process involves the oxidation of D-galactose followed by transamination. The first step utilizes either the galactose oxidase from Fusarium graminearum or a pyranose dehydrogenase from Agaricus bisporus to convert D-galactose into its corresponding aldehyde. Subsequently, the ω-transaminase from Chromobacterium violaceum (Cvi-ω-TA) catalyzes the transamination of the intermediate aldehyde, yielding D-Galactose, 2-amino-2-deoxy- []. This approach highlights the potential of biocatalysis for producing valuable amino carbohydrates from renewable resources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)

![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)

![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)

![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)

![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)

![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)

![2-(4-propylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1223671.png)

![4-methoxy-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1223672.png)